molecular formula C19H23N3O5S B5234089 methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate

methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5234089
M. Wt: 405.5 g/mol
InChI Key: TZWZSWOQWVHEDC-UHFFFAOYSA-N
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Description

Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 2-bromoacetamide to form the acetamido derivative. Finally, the acetamido derivative is reacted with 4,5-dimethylthiophene-3-carboxylic acid methyl ester under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The thiophene ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: A simpler compound with a furan ring and a carboxylate group.

    Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups on a furan ring.

    Furan-2-carbonyl piperazine: Lacks the thiophene ring and the acetamido group.

Uniqueness

Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a furan ring, a piperazine ring, and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-12-13(2)28-17(16(12)19(25)26-3)20-15(23)11-21-6-8-22(9-7-21)18(24)14-5-4-10-27-14/h4-5,10H,6-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZSWOQWVHEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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